molecular formula C15H15N5O2 B402301 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 164410-86-0

1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B402301
CAS RN: 164410-86-0
M. Wt: 297.31g/mol
InChI Key: JLJMDTWFIVXJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MRS1477 and is a purinergic receptor antagonist. In

Scientific Research Applications

1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been used in various scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to modulate the activity of purinergic receptors, which are involved in various physiological processes such as synaptic transmission, neuronal development, and neuroinflammation. In immunology, this compound has been used to study the role of purinergic signaling in immune cell function and inflammation. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione acts as a purinergic receptor antagonist, specifically targeting the P2X7 receptor subtype. This receptor is involved in various physiological processes, including inflammation, pain, and cell death. By blocking the activity of this receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience, this compound has been shown to modulate synaptic transmission and neuronal development, as well as reduce neuroinflammation. In immunology, this compound has been shown to modulate immune cell function and reduce inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments is its specificity for the P2X7 receptor subtype. This allows researchers to selectively target this receptor and study its function in various physiological processes. However, a limitation of using this compound is that it may have off-target effects on other purinergic receptor subtypes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. One direction is to investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to study its effects on other purinergic receptor subtypes and their physiological processes. Additionally, further optimization of the synthesis method can improve the yield and purity of the compound for future research.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. Its specificity for the P2X7 receptor subtype allows researchers to selectively target this receptor and study its function in various physiological processes. Further research on this compound can lead to potential therapeutic applications in various diseases and a better understanding of purinergic signaling.

Synthesis Methods

The synthesis of 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final product. This synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMDTWFIVXJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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